A study published in the journal "Tetrahedron Letters" describes the utilization of (E)-Ethyl 4-chloro-4-oxobut-2-enoate in the synthesis of a polymer-supported bifunctional catalyst. This catalyst combines two different functionalities, allowing for efficient one-pot multistep reactions in organic synthesis. []
Another research article, published in "Chemical Communications," details the application of (E)-Ethyl 4-chloro-4-oxobut-2-enoate in the synthesis of a succinimidyl ester derivative of benzo(a)pyrene. This modified form of the potent carcinogen benzo(a)pyrene is used in studies investigating its interactions with biological systems. []
(E)-Ethyl 4-chloro-4-oxobut-2-enoate is an organic compound characterized by the molecular formula C₆H₇ClO₃ and a molecular weight of 162.57 g/mol. This compound features a chloro group and a double bond, making it a derivative of ethyl acetoacetate. Its structure includes a carbonyl group and is notable for its potential reactivity due to the presence of both the chloro substituent and the alkene functionality .
The synthesis of (E)-Ethyl 4-chloro-4-oxobut-2-enoate typically involves chlorination processes. A common method includes:
This compound serves various applications across different fields:
Several compounds share structural similarities with (E)-Ethyl 4-chloro-4-oxobut-2-enoate, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-chloro-4-oxobut-2-enoate | C₅H₅ClO₃ | Lacks ethyl group; similar reactivity |
| Ethyl 3-chloroacrylate | C₅H₇ClO₂ | Different position of chlorine; used in polymers |
| Ethyl 4-bromo-4-hydroxybutanoate | C₆H₉BrO₃ | Contains bromine instead of chlorine; similar application in medicinal chemistry |
These compounds highlight the uniqueness of (E)-Ethyl 4-chloro-4-oxobut-2-enoate due to its specific functional groups and reactivity patterns, which are crucial for its applications in synthetic organic chemistry .
Corrosive;Irritant;Health Hazard